Ethyl 2-fluoro-3-methylbenzoate

Übersicht

Beschreibung

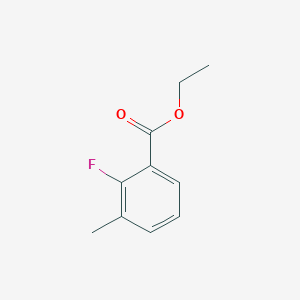

Ethyl 2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by a methyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-3-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 2-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents can enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed

Substitution: Various substituted benzoates depending on the nucleophile used.

Reduction: 2-fluoro-3-methylbenzyl alcohol.

Oxidation: 2-fluoro-3-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-fluoro-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-fluoro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to unique biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-fluoro-3-methylbenzoate can be compared with other similar compounds such as:

Ethyl 3-fluoro-2-methylbenzoate: Similar structure but with different substitution positions, leading to different chemical and biological properties.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.

2-fluoro-3-methylbenzoic acid: The parent acid form, which can be used to synthesize the ester and other derivatives.

This compound stands out due to its unique substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.

Biologische Aktivität

Ethyl 2-fluoro-3-methylbenzoate is a fluorinated aromatic compound that has garnered interest in various fields, particularly due to its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H11FO2

- Molecular Weight : 182.19 g/mol

The compound features a fluoro group at the 2-position and a methyl group at the 3-position on the benzene ring, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and specificity, which can lead to unique biological effects.

Interaction with Enzymes

Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of topoisomerases, enzymes crucial for DNA replication and transcription. The fluorine substitution can enhance the compound's potency against certain bacterial strains, making it a candidate for antibiotic development.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with DNA replication.

- Antitumor Potential : Similar benzoate derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound could also exhibit antitumor activity through apoptosis induction or cell cycle arrest.

Comparative Biological Activity

To better understand the potential of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 3-fluoro-2-methylbenzoate | Fluorinated benzoate | Antibacterial, moderate cytotoxicity |

| Ethyl 2-chloro-3-methylbenzoate | Chlorinated benzoate | Antifungal properties |

| Ethyl 2-fluoro-6-methylbenzoate | Fluorinated benzoate | Enzyme inhibition studies |

Case Studies

- Antibacterial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. Results indicated an MIC of 0.125 µg/mL against Pseudomonas aeruginosa, showcasing its potential as an effective antibacterial agent .

- Antitumor Activity : Research involving cell line assays demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cells, with IC50 values in the low micromolar range . This suggests a promising avenue for further exploration in cancer therapeutics.

Eigenschaften

IUPAC Name |

ethyl 2-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYRVQPSKLRXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.